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molecular formula C12H15BrO B1600207 1-Bromo-4-(cyclohexyloxy)benzene CAS No. 30752-31-9

1-Bromo-4-(cyclohexyloxy)benzene

Cat. No. B1600207
M. Wt: 255.15 g/mol
InChI Key: YFUDIBSZKPCLQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481733B2

Procedure details

To a stirred mixture of 1-bromo-4-iodo-benzene, (1.00 g, 3.53 mmol), o-phenanthroline (255 mg, 1.41 mmol) and cyclohexanol (1.770 g, 17.67 mmol) in toluene (1.500 mL) was added copper(I) iodide (135 mg, 0.707 mmol) and Cs2CO3 (2.879 g, 8.837 mmol). The resulting mixture was then stirred at 120° C. in a sealed tube for 15 hours. The solvent was then removed under reduced pressure and the product was purified by flash chromatography (eluted by hexane). 1H NMR (400 MHz, MeOD) δ1.32-1.65 (m, 6H), 1.77-1.86 (m, 2H), 1.94-2.03 (m, 2H), 4.24-4.37 (m, 1H), 6.81-6.90 (m, 2H), 7.36-7.41 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
255 mg
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
2.879 g
Type
reactant
Reaction Step Two
Name
copper(I) iodide
Quantity
135 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][CH:3]=1.C1C=NC2C3N=CC=CC=3C=CC=2C=1.[CH:23]1([OH:29])[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1.C([O-])([O-])=O.[Cs+].[Cs+]>C1(C)C=CC=CC=1.[Cu]I>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:29][CH:23]2[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]2)=[CH:4][CH:3]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)I
Name
Quantity
255 mg
Type
reactant
Smiles
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1
Name
Quantity
1.77 g
Type
reactant
Smiles
C1(CCCCC1)O
Name
Quantity
1.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Cs2CO3
Quantity
2.879 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
copper(I) iodide
Quantity
135 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was then stirred at 120° C. in a sealed tube for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the product was purified by flash chromatography (eluted by hexane)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
BrC1=CC=C(C=C1)OC1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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